BenchChemオンラインストアへようこそ!

(R)-selisistat

SIRT1 Enantiomer IC50

Procure (R)-selisistat—the stereochemically defined, inactive R-enantiomer of selisistat (IC50 >100 μM against SIRT1)—exclusively designed for negative control experiments, chiral purity reference standards, and enantiomeric discrimination benchmarking. Substituting racemic EX-527 or (S)-selisistat introduces active SIRT1 inhibition (IC50 98 nM), invalidating control conditions. High-purity (≥98% HPLC) material ensures batch-to-batch consistency for chiral HPLC/SFC method development and SIRT1 pathway validation.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 848193-69-1
Cat. No. B1680143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-selisistat
CAS848193-69-1
Synonyms(R)-Selisistat;  EX-527(R);  EX 527(R);  EX527(R); 
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
InChIInChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1
InChIKeyFUZYTVDVLBBXDL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-Selisistat (CAS 848193-69-1) for SIRT1 Negative Control and Chiral Purity Studies


(R)-selisistat (EX-527 R-enantiomer, CAS 848193-69-1) is the R-configured enantiomer of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide [1]. As the stereochemical antipode of the pharmacologically active (S)-selisistat, this compound is definitively characterized as the inactive enantiomer of the SIRT1 inhibitor class [2]. With an IC50 greater than 100 μM against SIRT1, (R)-selisistat is exclusively procured as an essential negative control, a chiral purity reference standard, and a stereochemical comparator in experimental designs that require unambiguous differentiation between SIRT1-dependent and SIRT1-independent biological effects.

Why (R)-Selisistat Cannot Be Substituted by Racemic EX-527 or the S-Enantiomer in Controlled Experiments


Generic substitution between racemic EX-527, (S)-selisistat, and (R)-selisistat introduces critical confounding variables that undermine experimental validity. The racemate (rac-selisistat, CAS 49843-98-3) contains equimolar amounts of the active S-enantiomer (IC50 = 98 nM) and the inactive R-enantiomer (IC50 > 100 μM), resulting in a mixture with ambiguous stoichiometric and pharmacokinetic properties [1]. Using the racemate instead of the isolated enantiomer precludes precise determination of SIRT1-specific pharmacological effects. Similarly, substituting (S)-selisistat for the intended R-enantiomer as a negative control introduces potent SIRT1 inhibitory activity (IC50 = 98–123 nM), which actively suppresses the target pathway and negates the control condition . Procurement of the precise stereoisomer (R)-selisistat is therefore mandatory for studies that demand chiral fidelity and for experiments requiring a truly inactive negative control.

(R)-Selisistat Quantitative Differentiation Evidence: Stereochemical, Enzymatic, and Clinical-Stage Comparisons


SIRT1 Inhibitory Activity: (R)-Selisistat vs. (S)-Selisistat Head-to-Head Comparison

Direct stereochemical comparison reveals that (R)-selisistat (CAS 848193-69-1) exhibits negligible SIRT1 inhibitory activity with an IC50 greater than 100 μM, while its (S)-enantiomer (CAS 848193-68-0) potently inhibits SIRT1 with an IC50 of 98–123 nM [1]. The R-enantiomer is thus characterized as the definitively inactive stereoisomer .

SIRT1 Enantiomer IC50 Negative Control Chiral Resolution

SIRT Isoform Selectivity Profile of Active Enantiomer (EX-527): Class-Level Inference for (R)-Enantiomer as Negative Control

The active S-enantiomer component of the racemic mixture exhibits high selectivity for SIRT1 over SIRT2 and SIRT3, with IC50 values of 19.6 μM and 48.7 μM respectively (>200-fold selectivity) and no inhibition of class I/II HDACs or SIRT4-7 at concentrations up to 100 μM [1]. The R-enantiomer, which lacks SIRT1 activity entirely, serves as the ideal control to distinguish SIRT1-specific effects from potential off-target interactions at high concentrations.

SIRT2 SIRT3 HDAC Selectivity Off-Target

Clinical Development Stage: Active Enantiomer (Selisistat) Phase 2 Differentiation for Huntington's Disease Research Applications

The active S-enantiomer of selisistat (as the racemic drug substance or isolated S-form) has advanced to Phase 2 clinical trials for Huntington's disease, with completed studies in 144 patients demonstrating safety, tolerability, and a measurable change in soluble mutant huntingtin levels in peripheral blood [1][2]. In contrast, (R)-selisistat has not been clinically evaluated as a therapeutic agent, consistent with its characterization as the inactive enantiomer. This clinical-stage differentiation positions (R)-selisistat as a non-therapeutic reference standard for research use only.

Huntington's Disease Phase 2 Mutant Huntingtin Pharmacodynamics Translational Research

SIRT2 Inhibitory Activity: Comparative Assessment of EX-527 Against Published SIRT2 Inhibitors

In NanoBRET cellular target engagement assays, the active EX-527 compound demonstrates limited SIRT2 inhibition (IC50 = 32.6 μM) compared to dedicated SIRT2 inhibitors such as SirReal2 (IC50 = 0.44 μM) and JH-T4 (IC50 = 0.29 μM) [1]. The R-enantiomer, with >100 μM IC50 against SIRT1, is expected to exhibit negligible activity against SIRT2, further reinforcing its utility as a negative control in experiments where SIRT2 inhibition must be excluded.

SIRT2 NanoBRET SirReal2 AK-7 Sirtinol

Recommended Procurement Scenarios for (R)-Selisistat (CAS 848193-69-1)


Negative Control for SIRT1-Dependent Phenotypic Screening

In cellular or in vivo experiments employing (S)-selisistat or racemic EX-527 to inhibit SIRT1, parallel treatment with (R)-selisistat at matched concentrations serves as an essential negative control. Since (R)-selisistat exhibits >100 μM IC50 against SIRT1 [1], any biological effect observed exclusively in (S)-selisistat-treated samples but absent in (R)-selisistat-treated samples can be attributed specifically to SIRT1 catalytic inhibition rather than to off-target compound effects or vehicle artifacts.

Chiral Purity Reference Standard for Analytical Method Development

For laboratories developing chiral HPLC, UPLC, or SFC methods to verify enantiomeric purity of selisistat drug substance or formulated products, (R)-selisistat (CAS 848193-69-1, purity >98% by HPLC) [1] provides the essential reference standard. Quantifying the R-enantiomer content in batches of the active S-enantiomer ensures that inactive stereoisomer impurities do not confound pharmacological assessments, a critical quality control step for both research supply chains and GMP analytical development.

Stereochemical Control for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns exploring novel SIRT1 inhibitors derived from the tetrahydrocarbazole scaffold, (R)-selisistat provides a stereochemically defined benchmark. Researchers can quantify the enantiomeric discrimination of new chiral analogs by comparing their potency ratios (eutomer/distomer) against the >1,000-fold discrimination observed between (S)- and (R)-selisistat in the parent EX-527 series [1][2].

Exclusion of SIRT1 Pathway Involvement in Huntington's Disease Model Validation

Given that the active enantiomer (selisistat) has completed Phase 2 clinical evaluation in Huntington's disease patients with evidence of target engagement [1], researchers using HD cellular or animal models can employ (R)-selisistat to verify that observed neuroprotective or huntingtin-modulating effects are SIRT1-dependent. Co-administration studies comparing (S)-selisistat, (R)-selisistat, and vehicle controls provide a rigorous framework for pathway validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-selisistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.